4-[2-(4-methylphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione
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Overview
Description
4-[2-(4-methylphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound with a unique structure that includes a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methylphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzoic acid with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized under acidic conditions to yield the benzoxazepine ring . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-methylphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[2-(4-methylphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[2-(4-methylphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-methylphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5-dione
- 2-phenyl-1,4-benzoxazepine-3,5-dione
- 4-methylphenyl-2-oxoethyl-benzoxazepine
Uniqueness
4-[2-(4-methylphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C24H19NO4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C24H19NO4/c1-16-11-13-17(14-12-16)20(26)15-25-23(27)19-9-5-6-10-21(19)29-22(24(25)28)18-7-3-2-4-8-18/h2-14,22H,15H2,1H3 |
InChI Key |
PDRMMGFHSMEUPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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